3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
3,6-dichloro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMFBOJJPAILLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloro-4-nitropyridine with a suitable reducing agent, such as iron powder, in the presence of acetic acid. The reaction mixture is heated to around 100°C for several hours, followed by filtration and concentration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted derivatives, while oxidation can produce corresponding oxides .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The antitumor potential of 3,6-dichloro-1H-pyrrolo[3,2-c]pyridine has been investigated in several studies. A recent synthesis of derivatives from this compound demonstrated promising activity against various cancer cell lines. For instance, derivatives exhibited moderate to excellent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines with IC50 values ranging from 0.12 to 0.21 μM .
Table 1: Antitumor Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 10t | HeLa | 0.12 | Inhibition of tubulin polymerization |
| 10t | SGC-7901 | 0.21 | Disruption of microtubule dynamics |
| 10t | MCF-7 | 0.18 | Induction of apoptosis and G2/M arrest |
Antidiabetic Activity
Research has indicated that pyrrolo[3,2-c]pyridine derivatives can effectively reduce blood glucose levels by enhancing glucose uptake in muscle and fat cells. Specifically, compounds derived from this scaffold have shown to increase insulin sensitivity significantly—by up to 37.4% in some cases—making them potential candidates for diabetes management .
Table 2: Antidiabetic Effects of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Effect on Insulin Sensitivity (%) | Mechanism |
|---|---|---|
| Derivative A | 30% | Stimulates glucose uptake |
| Derivative B | 37.4% | Enhances lipid incorporation |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives have also been explored. Certain synthesized compounds have shown significant inhibition of matrix metalloproteinases (MMPs), which are crucial in inflammatory processes and tissue remodeling. For example, one derivative exhibited an IC50 value of 3 nM for MMP-2, indicating potent anti-inflammatory activity .
Table 3: Anti-inflammatory Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | MMP Inhibition Target | IC50 (nM) |
|---|---|---|
| Compound X | MMP-2 | 3 |
| Compound Y | MMP-9 | 12 |
Mechanistic Insights and Future Directions
The mechanisms by which these compounds exert their biological effects often involve interactions at the molecular level with specific targets such as tubulin in cancer cells or enzymes involved in metabolic pathways in diabetes. Molecular docking studies suggest that these interactions are critical for their pharmacological effects.
Future research should focus on optimizing the structure of these compounds to enhance their efficacy and selectivity while minimizing potential side effects. Additionally, exploring the pharmacokinetics and bioavailability will be essential for translating these findings into clinical applications.
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, disrupting their normal function. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
Structural Isomerism and Substitution Patterns
Key Differentiators :
- Positional Isomerism : The placement of chlorine atoms and the fused ring system significantly alter physicochemical and biological properties.
- 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine (CAS 1956375-91-9): Chlorines at 3- and 6-positions on the pyrrolo[3,2-c]pyridine core. Exhibits moderate antiproliferative activity (IC50: micromolar range) in CBSI (chromobox homolog) inhibitors .
- 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190317-72-6): Chlorines at 5- and 6-positions on a pyrrolo[2,3-b]pyridine scaffold. Higher lipophilicity (density: 1.571 g/cm³) due to fused ring orientation .
- 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine (CAS 67139-79-1): Chlorines at 4- and 6-positions. Used as an intermediate in nucleoside synthesis (e.g., 1-Deazatubercidin) .
- Ring Fusion Variations :
Substituent Effects on Bioactivity
- Halogen vs. Functional Groups :
- Bromine Derivatives : 4-Bromo-1H-pyrrolo[3,2-c]pyridine (CAS 1190309-89-7) shows enhanced electrophilicity for Suzuki couplings compared to chloro analogs, enabling aryl group introductions .
- Trifluoromethyl Derivatives : 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine (CAS 916177-01-0) exhibits improved metabolic stability and blood-brain barrier penetration in CNS-targeting agents .
- Methoxy Derivatives : 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) demonstrates reduced cytotoxicity (IC50 > 100 µM) compared to chloro analogs, highlighting substituent-dependent toxicity .
Biologische Aktivität
3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as pyrrolopyridines. The presence of chlorine atoms at the 3 and 6 positions significantly influences its biological activity by altering the electronic properties and steric hindrance of the molecule.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antitumor Activity : This compound has demonstrated promising antitumor effects against various cancer cell lines. For instance, derivatives of pyrrolo[3,2-c]pyridine have shown moderate to excellent antitumor activities with IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines .
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Research indicates that compounds within this class can inhibit FGFRs, which are implicated in several cancers. The mechanism involves binding to the ATP-binding site of FGFRs, thereby blocking downstream signaling pathways that promote cell proliferation and survival .
- Antidiabetic Properties : Some derivatives have been evaluated for their ability to enhance insulin sensitivity and reduce blood glucose levels without affecting circulating insulin concentrations. For example, specific modifications in the structure have led to increased insulin sensitivity in adipocytes by up to 37.4% .
1. FGFR Inhibition
The interaction with FGFRs is a critical mechanism through which this compound exerts its effects. Studies employing molecular docking and X-ray crystallography have elucidated how these compounds stabilize inactive conformations of kinases involved in cancer progression.
2. Antitumor Mechanism
The antitumor activity is primarily attributed to the compound's ability to disrupt tubulin polymerization. Experiments have shown that certain derivatives can inhibit tubulin polymerization at low concentrations (as low as 0.12 μM), leading to disrupted microtubule dynamics and subsequent induction of apoptosis in cancer cells .
Case Studies
Several studies highlight the effectiveness of this compound derivatives:
| Study | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 0.12 | Tubulin polymerization inhibition |
| Study B | SGC-7901 | 0.21 | FGFR inhibition |
| Study C | MCF-7 | Moderate activity | Induction of apoptosis |
Q & A
Basic: What are the optimal synthetic routes for 3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine?
Methodological Answer:
The synthesis of this compound typically involves halogenation and cross-coupling reactions. A common approach is the Suzuki-Miyaura coupling using boronic acids to introduce substituents at specific positions. For example, 4-chlorofuro[3,2-c]pyridine can react with arylboronic acids under palladium catalysis to yield dichloro derivatives . Fluorination using Selectfluor® in acetonitrile/ethanol mixtures at 70°C has also been employed to introduce fluorine substituents, though this requires careful control of stoichiometry and reaction time to avoid over-halogenation . Post-synthesis purification often involves silica gel column chromatography with solvent systems like DCM/EA (1:1) .
Basic: How can this compound be characterized using spectroscopic methods?
Methodological Answer:
Key characterization techniques include:
- ¹H/¹⁹F NMR : Assign peaks based on coupling constants (e.g., J = 4.7 Hz for pyrrolo-protons in DMSO-d₆) and chemical shifts (e.g., δ 11.88 ppm for NH protons) .
- HRMS : Validate molecular ion peaks (e.g., m/z 171.0123 for [M+H]⁺ in fluorinated analogs) .
- LC-MS : Assess purity and monitor reaction progress, as demonstrated in studies on 4-methoxy derivatives .
Advanced: How can regioselectivity challenges be addressed in synthesizing dichloro-substituted pyrrolopyridines?
Methodological Answer:
Regioselectivity in dichloro derivatives is influenced by:
- Substrate pre-functionalization : Use directing groups (e.g., nitro or methoxy) to guide halogenation. For example, nitration at the 3-position directs subsequent chlorination to the 4- and 6-positions .
- Temperature control : Low-temperature conditions (0°C) during nitration or chlorination minimize side reactions .
- Catalytic systems : Pd(PPh₃)₄ in Suzuki couplings enhances selectivity for cross-coupling at less sterically hindered positions .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in biological activity (e.g., antimicrobial vs. CNS effects) arise from:
- Structural analogs : Subtle changes (e.g., trifluoromethyl vs. methoxy groups) alter target affinity. For instance, 4-trifluoromethyl derivatives show higher enzyme inhibition than dichloro analogs .
- Assay conditions : Standardize protocols (e.g., Mtb H37Rv strain in MABA assays) to ensure comparability .
- Metabolic stability : Evaluate metabolites via LC-MS to rule out degradation artifacts .
Advanced: How to design experiments for studying structure-activity relationships (SAR) of pyrrolopyridine derivatives?
Methodological Answer:
SAR studies require:
- Systematic substituent variation : Synthesize analogs with halogens (Cl, Br), electron-withdrawing groups (NO₂, CF₃), and alkyl/aryl moieties at positions 3, 4, and 6 .
- Biological screening : Test against isolated targets (e.g., phosphodiesterases) and cellular models (e.g., VERO cells) to differentiate direct vs. indirect effects .
- Computational modeling : Use docking simulations to predict binding modes and prioritize synthetic targets .
Advanced: What are the challenges in analytical method validation for purity assessment?
Methodological Answer:
Critical challenges include:
- Impurity profiling : Identify byproducts (e.g., 4,6-dichloro vs. 3,6-dichloro isomers) via HPLC with UV/HRMS detection .
- Solvent interference : Use deuterated solvents (DMSO-d₆) in NMR to avoid signal overlap .
- Quantitative NMR (qNMR) : Calibrate with internal standards (e.g., maleic acid) for accurate purity determination .
Advanced: How to optimize reaction yields in multi-step syntheses of pyrrolopyridine derivatives?
Methodological Answer:
Yield optimization strategies:
- Stepwise purification : Isolate intermediates (e.g., nitro precursors) before final coupling to reduce side reactions .
- Solvent selection : Use polar aprotic solvents (DMF, dioxane) for Pd-catalyzed reactions to enhance solubility .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 18 h to 2 h) for acid-catalyzed condensations .
Advanced: What mechanistic insights explain the thermal stability of this compound?
Methodological Answer:
Thermal stability is attributed to:
- Resonance effects : Delocalization of π-electrons across the fused pyrrole-pyridine system reduces reactivity at high temperatures .
- Halogen bonding : Chlorine atoms form weak intermolecular interactions, increasing melting points (e.g., 210–215°C for dichloro derivatives) .
- Thermogravimetric analysis (TGA) : Quantify decomposition thresholds (e.g., >250°C) under inert atmospheres .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
